molecular formula C8H9N3O4 B1519007 Methyl 2-[(3-nitropyridin-4-yl)amino]acetate CAS No. 1040313-67-4

Methyl 2-[(3-nitropyridin-4-yl)amino]acetate

Cat. No.: B1519007
CAS No.: 1040313-67-4
M. Wt: 211.17 g/mol
InChI Key: DWPKZJXOWZMHQJ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-nitropyridin-4-yl)amino]acetate: is a chemical compound with the molecular formula C8H9N3O4. It is a derivative of pyridine, featuring a nitro group at the 3-position and an amino group at the 4-position of the pyridine ring, which is further esterified with methanol

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The synthesis of 3-nitropyridine can be achieved by reacting pyridine with dinitrogen pentoxide (N2O5) in an organic solvent. The resulting N-nitropyridinium ion is then hydrolyzed using sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine.

  • Amination Reaction: The amino group at the 4-position can be introduced by reacting 3-nitropyridine with an appropriate amine source under suitable reaction conditions.

  • Esterification Reaction: The final step involves esterifying the amino group with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, amination, and esterification reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitroso derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-amino-3-nitropyridine derivatives.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group or the ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often with the aid of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, oximes, and other oxidized forms.

  • Reduction Products: 4-amino-3-nitropyridine derivatives.

  • Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-[(3-nitropyridin-4-yl)amino]acetate is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting various diseases. Industry: The compound is utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-[(3-nitropyridin-4-yl)amino]acetate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation through interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

  • Methyl 2-[(4-nitropyridin-3-yl)amino]acetate: Similar structure but with the nitro group at a different position on the pyridine ring.

  • Methyl 2-[(3-nitro-2-pyridin-4-yl)amino]acetate: Another positional isomer with the nitro group at the 2-position.

Uniqueness: Methyl 2-[(3-nitropyridin-4-yl)amino]acetate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

methyl 2-[(3-nitropyridin-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-15-8(12)5-10-6-2-3-9-4-7(6)11(13)14/h2-4H,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPKZJXOWZMHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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